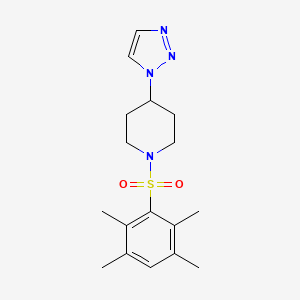![molecular formula C14H20BrN3O3S B2782191 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097884-66-5](/img/structure/B2782191.png)
5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a chemical compound with the molecular formula C14H20BrN3O3S . It has an average mass of 390.296 Da and a monoisotopic mass of 389.040863 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: Brc1ccc (nc1)N2CCCC2 . The InChI key is MEVCTGBLQDZPFZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Phenylselenenyl- and Phenylthio-substituted Pyrimidines as Inhibitors
Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from a similar bromo-substituted pyrimidine precursor, has shown that these compounds can inhibit dihydrouracil dehydrogenase and uridine phosphorylase. These enzymes are involved in nucleotide metabolism, making these compounds potentially useful for therapeutic applications in conditions where modulation of nucleotide metabolism is beneficial. Notably, some of these derivatives demonstrated selective anti-human-immunodeficiency-virus activity in cell culture, highlighting the potential for developing novel antiviral therapies from pyrimidine derivatives (Goudgaon et al., 1993).
Cytosine Iminyl Radical Formation via Electron-Induced Debromination
Another study focused on 5-bromocytosine, a halogen-substituted pyrimidine, for its radiosensitizing activity in cancer treatment. The study provided insights into the electron-induced debromination process leading to the formation of highly reactive uracil-5-yl radicals. Such understanding aids in the development of more effective radiotherapeutic agents by exploiting the unique reactivity of bromo-substituted pyrimidines (Kumar & Sevilla, 2017).
5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines
This research explored the synthesis and antiviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. These compounds were examined for their effectiveness against a range of DNA and RNA viruses, with some derivatives showing marked inhibition of retrovirus replication. The study exemplifies the broad potential of bromo-substituted pyrimidines in antiviral drug development (Hocková et al., 2003).
Antiviral Activity of C-5 Substituted Tubercidin Analogues
Investigations into C-5 substituted tubercidin analogues, utilizing bromo-substituted pyrimidines as intermediates, have revealed substantial antiviral properties against RNA viruses. These studies underscore the significance of structural modifications at specific positions on pyrimidines for enhancing biological activity and present a pathway for the discovery of new antiviral agents (Bergstrom et al., 1984).
Propiedades
IUPAC Name |
5-bromo-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUPRDNGJRYEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
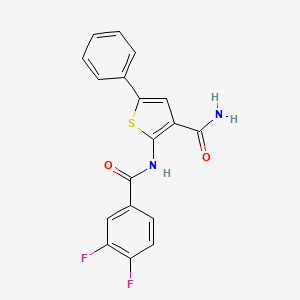
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)
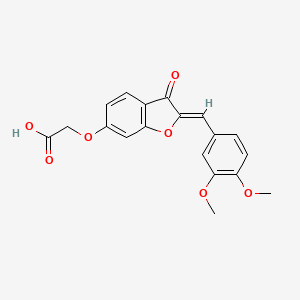
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2782113.png)
![METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2782116.png)
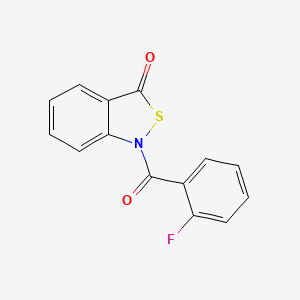
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)
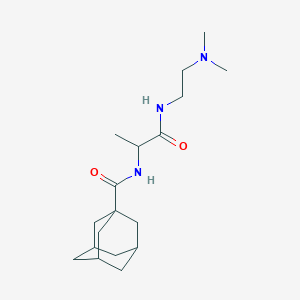
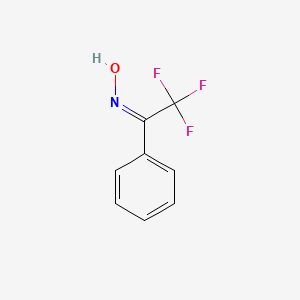
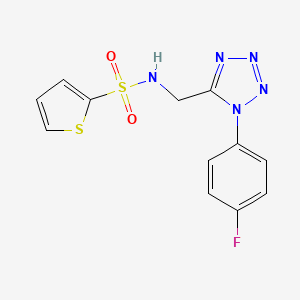

![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)
